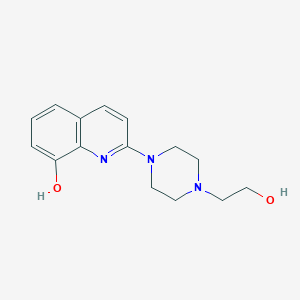
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H10ClF2N3 and a molecular weight of 269.68 g/mol . This compound is characterized by the presence of a picolinimidamide core substituted with a 2,4-difluorophenyl group, and it is commonly used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 2,4-difluoroaniline with picolinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different substituents .
Scientific Research Applications
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,4-Difluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2,4-Difluorophenyl)picolinimidamide hydrochloride include other picolinimidamide derivatives and compounds with similar structural features, such as:
- 6-(2,4-Dichlorophenyl)picolinimidamide
- 6-(2,4-Dimethylphenyl)picolinimidamide
- 6-(2,4-Difluorophenyl)picolinamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179361-86-4 |
|---|---|
Molecular Formula |
C12H10ClF2N3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H9F2N3.ClH/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(17-10)12(15)16;/h1-6H,(H3,15,16);1H |
InChI Key |
VVTKNDHABARXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)



![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)
![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


